
(2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate;N-Boc-D-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate;N-Boc-D-methionine: is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate typically involves the protection of the amino group of methionine with a Boc group. One common method involves the reaction of methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
化学反応の分析
Types of Reactions: (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Free amine derivatives.
科学的研究の応用
Chemistry: In chemistry, (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is used as a building block in peptide synthesis. Its stability and ease of deprotection make it a valuable reagent in the synthesis of complex peptides and proteins.
Biology: In biological research, the compound is used to study the role of methionine in various biochemical pathways. It serves as a precursor for the synthesis of labeled methionine derivatives used in metabolic studies.
Medicine: In medicine, (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is used in the development of peptide-based drugs. Its incorporation into peptide chains can enhance the stability and bioavailability of therapeutic peptides.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a protected amino acid derivative makes it a key intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and enzymatic reactions.
Molecular Targets and Pathways: The compound targets specific enzymes and receptors involved in peptide synthesis and metabolism. It is involved in pathways related to protein synthesis, amino acid metabolism, and cellular signaling.
類似化合物との比較
N-Boc-L-methionine: Similar structure but with the L-configuration.
N-Boc-L-cysteine: Another Boc-protected amino acid with a thiol group.
N-Boc-L-alanine: A Boc-protected amino acid without a sulfur atom.
Uniqueness: (2R)-2-(tert-butoxycarbonylamino)-4-methylsulfanyl-butanoate is unique due to its D-configuration and the presence of a methylsulfanyl group. This combination provides distinct chemical properties and reactivity compared to other Boc-protected amino acids. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and other applications.
特性
分子式 |
C10H18NO4S- |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/p-1/t7-/m1/s1 |
InChIキー |
IMUSLIHRIYOHEV-SSDOTTSWSA-M |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


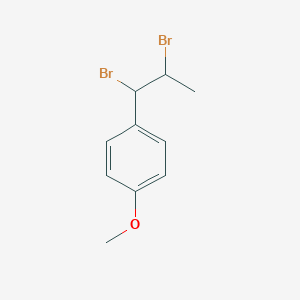
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
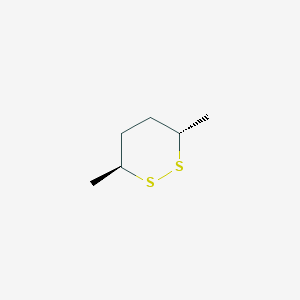

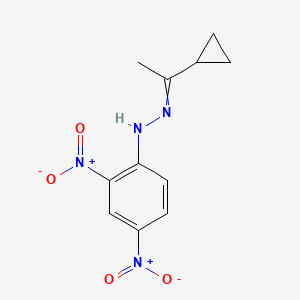

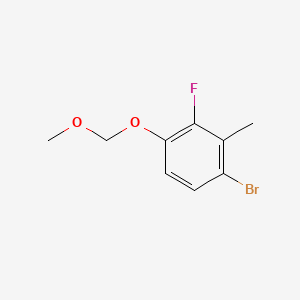
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
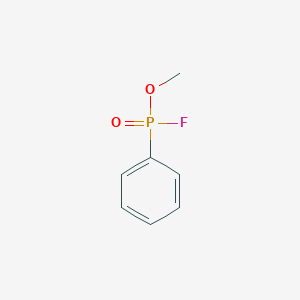
![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
